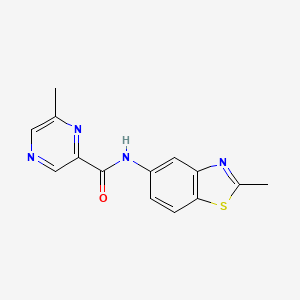

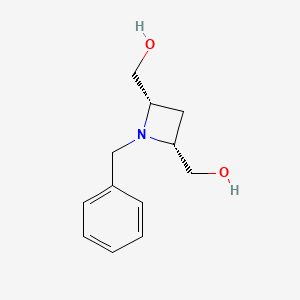

![molecular formula C14H15NOS2 B2571851 N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide CAS No. 2097925-05-6](/img/structure/B2571851.png)

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” is a class of compound belonging to the group of β-aminoenones. It’s related to Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra . The molecular weight of “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” is 277.4.Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis

The empirical formula of a related compound, 4-(Thiophen-3-yl)phenol, is C10H8OS . The molecular weight of “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” is 277.4.Applications De Recherche Scientifique

Fungicidal Activity

This compound has been found to have significant fungicidal activity . It has been particularly effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . In fact, some derivatives of this compound have shown even better fungicidal activities than commercial fungicides like diflumetorim and flumorph .

Organic Electronic Devices

Compounds similar to “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Structural Optimization

The structure of “N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” allows for further structural optimization . This means that it can be modified to enhance its properties or to create new compounds with potentially useful characteristics .

Synthesis of Heteroaromatic Compounds

This compound is a significant lead compound in the synthesis of heteroaromatic compounds . These are compounds that contain at least one heteroatom (an atom other than carbon or hydrogen) in their ring structure .

Modification of Natural Products

“N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide” can be used in the modification of natural products . This involves changing the structure of natural compounds to enhance their properties or to create new compounds .

Active Substructure Splicing

This compound can be used in active substructure splicing . This is a method used in drug design where the active parts of two or more drugs are combined to create a new compound .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c1-2-3-6-13(16)15-14(11-7-9-17-10-11)12-5-4-8-18-12/h2,4-5,7-10,14H,1,3,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTVGROHNRVWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC(C1=CSC=C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

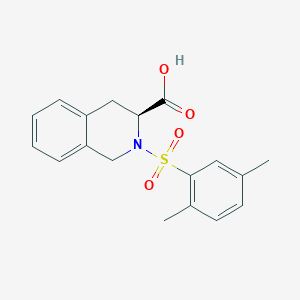

![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)

![(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B2571769.png)

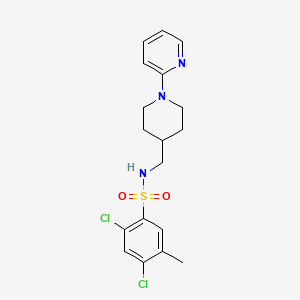

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2571770.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide](/img/structure/B2571775.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2571776.png)

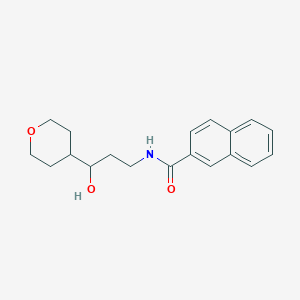

![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2571779.png)

![N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2571791.png)